molecular formula C14H23ClN4O2S B2977655 6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide CAS No. 1385426-60-7

6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide

Cat. No.: B2977655
CAS No.: 1385426-60-7
M. Wt: 346.87
InChI Key: MJXUUXXRYQISOU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 602.7±55.0 °C and a predicted density of 1.217±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.11±0.10 .

Scientific Research Applications

Unusual Electronic Effects in Optically and Magnetically Active Compounds

The research conducted by Edder et al. (2000) highlights the introduction of electron-withdrawing sulfonamide groups into ligand backbones, affecting the affinity for ions and altering the electronic structure, which can be useful in developing magnetic and optical materials. The study indicates that these modifications can lead to complexes with significant stabilities and unique electronic properties, demonstrating the compound's utility in material science (Edder et al., 2000).

Antimicrobial Agents Development

Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial use, suggesting the compound’s potential in creating effective antibacterial agents. This effort reflects the broader application of sulfonamide derivatives in combating bacterial infections, where eight compounds showed high activities, underscoring its significance in pharmaceutical research (Azab et al., 2013).

Mycobacterial Inhibitors

The study by Güzel et al. (2009) on mycobacterial carbonic anhydrases inhibitors for Rv1284 and Rv3273 showcases the compound’s role in targeting tuberculosis. The findings demonstrate that derivatives of the compound exhibit excellent inhibitory activity, marking its importance in developing new antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).

Antimicrobial and Surface Activity Enhancement

El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, demonstrating the compound's role in producing antimicrobial agents and surface-active agents. This study suggests its application in developing substances with dual functionalities, beneficial in various scientific and industrial fields (El-Sayed, 2006).

Green Chemistry and Synthesis Efficiency

Gilbile, Bhavani, and Vyas (2017) presented a modified synthesis approach for a related compound, emphasizing green chemistry principles and efficiency in synthesis processes. Their work illustrates the compound's applicability in improving the environmental friendliness and cost-effectiveness of chemical synthesis, highlighting its role in sustainable chemistry practices (Gilbile et al., 2017).

Properties

IUPAC Name

6-chloro-5-methyl-N-[2-(4-methylpiperazin-1-yl)propyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O2S/c1-11-8-13(10-16-14(11)15)22(20,21)17-9-12(2)19-6-4-18(3)5-7-19/h8,10,12,17H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXUUXXRYQISOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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